molecular formula C15H16N2O3 B3125794 Ethyl 4-(cyanomethoxy)-6-methyl-4a,8a-dihydroquinoline-3-carboxylate CAS No. 329700-18-7

Ethyl 4-(cyanomethoxy)-6-methyl-4a,8a-dihydroquinoline-3-carboxylate

Cat. No.: B3125794
CAS No.: 329700-18-7
M. Wt: 272.3 g/mol
InChI Key: KFXKFHKVIHXPRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(cyanomethoxy)-6-methyl-4a,8a-dihydroquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with a cyanomethoxy group, a methyl group, and an ethyl ester group

Scientific Research Applications

Ethyl 4-(cyanomethoxy)-6-methyl-4a,8a-dihydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Safety and Hazards

Safety data sheets provide information about the potential hazards of a substance and how to handle it safely. For Ethyl 4-(cyanomethoxy)benzoate, it is indicated that it may cause skin and eye irritation, and may cause respiratory irritation . It’s important to handle all chemicals with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(cyanomethoxy)-6-methyl-4a,8a-dihydroquinoline-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Cyanomethoxy Group: The cyanomethoxy group can be introduced via nucleophilic substitution reactions, where a suitable cyanomethoxy precursor reacts with the quinoline derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(cyanomethoxy)-6-methyl-4a,8a-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyanomethoxy group to other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or sulfonates are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of Ethyl 4-(cyanomethoxy)-6-methyl-4a,8a-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-(cyanomethoxy)-6-methyl-4a,8a-dihydroquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Cinchonine: An alkaloid with a quinoline structure used in the synthesis of other compounds.

Properties

IUPAC Name

ethyl 4-(cyanomethoxy)-6-methyl-4a,8a-dihydroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-3-19-15(18)12-9-17-13-5-4-10(2)8-11(13)14(12)20-7-6-16/h4-5,8-9,11,13H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXKFHKVIHXPRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2C=C(C=CC2N=C1)C)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(cyanomethoxy)-6-methyl-4a,8a-dihydroquinoline-3-carboxylate
Reactant of Route 2
Ethyl 4-(cyanomethoxy)-6-methyl-4a,8a-dihydroquinoline-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-(cyanomethoxy)-6-methyl-4a,8a-dihydroquinoline-3-carboxylate
Reactant of Route 4
Ethyl 4-(cyanomethoxy)-6-methyl-4a,8a-dihydroquinoline-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-(cyanomethoxy)-6-methyl-4a,8a-dihydroquinoline-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-(cyanomethoxy)-6-methyl-4a,8a-dihydroquinoline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.